molecular formula C23H20ClNO2 B11941883 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide CAS No. 853315-02-3

3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide

Cat. No.: B11941883
CAS No.: 853315-02-3
M. Wt: 377.9 g/mol
InChI Key: CVNRSEJSFYMGMD-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with a chlorinated methoxyphenyl group and a fluorenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the amide bond: This can be achieved by reacting 3-(3-chloro-4-methoxyphenyl)propanoic acid with 9H-fluoren-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit various biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, such compounds could be explored for their use in materials science, particularly in the development of new polymers or as additives in specialty chemicals.

Mechanism of Action

The mechanism of action for 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methoxyphenyl)propanamide: Lacks the fluorenyl group, potentially altering its chemical properties and biological activity.

    N-(9H-fluoren-2-yl)propanamide: Lacks the chlorinated methoxyphenyl group, which could affect its reactivity and applications.

Uniqueness

The presence of both the chlorinated methoxyphenyl group and the fluorenyl group in 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.

Properties

CAS No.

853315-02-3

Molecular Formula

C23H20ClNO2

Molecular Weight

377.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide

InChI

InChI=1S/C23H20ClNO2/c1-27-22-10-6-15(12-21(22)24)7-11-23(26)25-18-8-9-20-17(14-18)13-16-4-2-3-5-19(16)20/h2-6,8-10,12,14H,7,11,13H2,1H3,(H,25,26)

InChI Key

CVNRSEJSFYMGMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Cl

Origin of Product

United States

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